Cas no 70911-03-4 (9(10H)-Anthracenone, 1-iodo-10,10-dimethyl-)

9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1-Iodo-10,10-dimethyl-9(10H)-anthracenone
- 1-Iodo-10,10-dimethylanthron
- 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl-
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- Inchi: 1S/C16H13IO/c1-16(2)11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17/h3-9H,1-2H3
- InChI Key: YZFNCZGAUYXMFF-UHFFFAOYSA-N
- SMILES: C1C=CC=C2C=1C(=O)C1C(=CC=CC=1I)C2(C)C
9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl-
Introduction to 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- (CAS No. 70911-03-4)
9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- (CAS No. 70911-03-4) is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the anthracenone family, characterized by a benzene ring fused with two additional benzene rings, with a ketone group at the 9-position and an iodine substituent at the 1-position. The presence of two methyl groups at the 10-position further enhances its molecular complexity and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- exhibits unique electronic and steric properties due to the combination of its aromatic system and functional groups. The iodine atom at the 1-position serves as a good leaving group in nucleophilic substitution reactions, while the ketone group at the 9-position can participate in various condensation and oxidation reactions. Additionally, the two methyl groups at the 10-position influence the overall conformation and reactivity of the molecule.
Recent advancements in synthetic methodologies have demonstrated that 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- can be efficiently synthesized through multiple pathways. One such approach involves the iodination of anthracene derivatives, followed by selective methylation at the 10-position. These synthetic strategies have been optimized to achieve high yields and purity, making the compound more accessible for further applications.
In the realm of pharmaceutical research, 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- has shown promise as a precursor for developing novel therapeutic agents. Its aromatic core is a common motif in many bioactive molecules, and modifications at various positions can lead to compounds with enhanced pharmacological properties. For instance, researchers have explored its potential as an intermediate in the synthesis of anticancer agents, leveraging its ability to form stable complexes with biological targets.
One particularly notable application of 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- is in the development of fluorescent probes for biological imaging. The compound’s extended π-conjugation system allows it to emit light in the visible spectrum when excited, making it suitable for use in fluorescent microscopy and other imaging techniques. These probes have been utilized to study various biological processes, including cell signaling and protein-protein interactions.
The chemical reactivity of 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- has also been exploited in material science applications. For example, its ability to undergo cross-coupling reactions makes it a valuable building block for constructing complex organic materials. These materials have potential applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices.
Recent studies have highlighted the role of 9(10H)-Anthracenone, 1-iodo-10,10-dimethyl- in catalytic processes. Its structure allows it to act as a ligand or co-catalyst in various reactions, enhancing reaction efficiency and selectivity. This has led to its use in asymmetric synthesis and other high-value chemical transformations.
The spectroscopic properties of this compound are another area of interest. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structure and study its dynamic behavior. These studies provide valuable insights into its reactivity and potential applications.
In conclusion,9(10H)-Anthracenone, 1-iodo-10,10-dimethyl-* (CAS No. 70911-03-4) is a versatile compound with broad applications in synthetic chemistry、pharmaceutical research、biological imaging、material science,and catalysis。 Its unique structure and reactivity make it an indispensable tool for researchers seeking innovative solutions across multiple disciplines。
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